5-Methoxysterigmatocystin

Vue d'ensemble

Description

5-Methoxysterigmatocystin: is a mycotoxin produced by certain species of the Aspergillus genus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties. This compound has been found in various environments, including indoor occupational and living areas, primarily through inhalation of contaminated dust .

Mécanisme D'action

Target of Action

5-Methoxysterigmatocystin, a derivative of Sterigmatocystin, primarily targets the DNA in cells . It is known to interact with the checkpoint proteins Chk2 and FANCD2 . Chk2 is a protein kinase that is activated in response to DNA damage and is involved in cell cycle arrest, DNA repair, and apoptosis .

Mode of Action

This compound induces both double and single DNA strand breaks, leading to the activation of Chk2 .

Biochemical Pathways

The compound’s ability to induce dna damage suggests that it may interfere with dna replication and transcription, and potentially disrupt cell cycle progression .

Result of Action

This compound has been found to be cytotoxic and genotoxic to A549 and HepG2 cells . It is 10-fold more cytotoxic than Sterigmatocystin to both HepG2 and A549 cells . The compound’s genotoxic effects include the induction of both double and single DNA strand breaks .

Action Environment

This compound is a mycotoxin produced by common damp indoor Aspergilli series Versicolores . Therefore, its action, efficacy, and stability may be influenced by environmental factors such as humidity and temperature. Occupants in indoor occupational and living areas where these fungi are present may be exposed to this mycotoxin, primarily by inhalation .

Analyse Biochimique

Biochemical Properties

5-Methoxysterigmatocystin plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with DNA, causing damage that can lead to mutations and cancer. The compound induces phosphorylation of checkpoint proteins such as Chk2, which is involved in DNA damage response . Additionally, this compound interacts with enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which attempt to metabolize and neutralize the toxin .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce cytotoxicity and genotoxicity in various cell lines, including HepG2 (liver cancer cells) and A549 (lung cancer cells) . The compound disrupts cell signaling pathways, leading to apoptosis (programmed cell death) and necrosis. It also affects gene expression by causing DNA strand breaks, which activate repair mechanisms and can result in mutations if not properly repaired . Furthermore, this compound influences cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural damage that triggers the activation of DNA repair pathways . The compound also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound can activate signaling pathways that lead to cell cycle arrest and apoptosis, primarily through the activation of p53, a tumor suppressor protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cell function, including changes in gene expression and metabolic activity . These effects are often more pronounced with prolonged exposure, highlighting the importance of studying the temporal dynamics of this toxin.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and genotoxicity, while higher doses can lead to severe toxicity and adverse effects . In rat models, for example, high doses of this compound have been associated with significant DNA damage in lung tissues and increased levels of pro-inflammatory cytokines . Threshold effects have been observed, indicating that there is a critical concentration above which the toxic effects become markedly more severe.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and biotransformation. It is metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms that can be excreted from the body . This process, however, can also produce reactive intermediates that contribute to its genotoxic effects. The compound’s impact on metabolic flux includes alterations in the levels of various metabolites, such as glutathione, which is crucial for cellular antioxidant defense .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methoxysterigmatocystin can be synthesized through microbial fermentation. The mycotoxin is isolated from the mycelium of Aspergillus species. The fermentation process involves cultivating the fungus under specific conditions to produce the desired compound .

Industrial Production Methods: the compound can be produced in laboratory settings for research purposes through controlled fermentation processes .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products .

Applications De Recherche Scientifique

Biological Effects

Cytotoxicity and Genotoxicity

Research indicates that 5-methoxysterigmatocystin exhibits significant cytotoxic effects in various cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. A study found that this compound was approximately ten times more cytotoxic than its parent compound, sterigmatocystin, in these cell lines. The mechanism of action involves the induction of DNA damage, characterized by both single and double-strand breaks, which activate checkpoint proteins such as Chk2 .

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Cytotoxicity Comparison to Sterigmatocystin |

|---|---|---|

| HepG2 | 3-12 | 10-fold higher than sterigmatocystin |

| A549 | 50-90 | 10-fold higher than sterigmatocystin |

Metabolic Pathways

The metabolic detoxification of this compound has been studied extensively. It is primarily metabolized by cytochrome P450 enzymes in airway epithelial cells. The major metabolites include hydroxy-nor-methoxy-sterigmatocystin and glucuronides of the parent compound. Notably, exposure to this mycotoxin induces the expression of CYP1A1 mRNA in porcine tracheal epithelial cells, indicating an adaptive response to its presence .

Table 2: Metabolites of this compound

| Metabolite | Enzyme Involved |

|---|---|

| Hydroxy-nor-methoxy-sterigmatocystin | CYP1A1 |

| Monohydroxy-methoxy-sterigmatocystin | CYP1A2 |

| Glucuronide Conjugates | UDP-glucuronosyltransferases |

Implications for Health

Toxicological Assessments

The health implications of exposure to this compound are significant, particularly regarding inhalation exposure from bioaerosols. Studies have shown that this mycotoxin can induce pro-inflammatory cytokine responses and DNA damage in lung tissues, which may contribute to carcinogenic processes .

Case Studies

- Inhalation Toxicity Study : In a controlled study on Wistar rats, intratracheal instillation of this compound resulted in elevated levels of albumin and pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF), indicating lung injury and inflammation .

- Combined Toxicity Assessment : Research assessing the combined effects of sterigmatocystin and this compound demonstrated that their interaction could lead to additive or antagonistic effects on cytotoxicity and genotoxicity, emphasizing the need for further exploration of their combined health impacts .

Comparaison Avec Des Composés Similaires

Sterigmatocystin: Structurally related and also produced by Aspergillus species.

Aflatoxins: Another group of mycotoxins produced by Aspergillus species.

Uniqueness: 5-Methoxysterigmatocystin is unique due to its higher cytotoxicity compared to sterigmatocystin. It is also more potent in inducing DNA damage, particularly double-strand breaks, which makes it a valuable compound for studying genotoxicity and DNA repair mechanisms .

Activité Biologique

5-Methoxysterigmatocystin (5-M-STC) is a mycotoxin derived from the fungal species Aspergillus and is structurally related to sterigmatocystin (STC). This compound has garnered attention due to its significant biological activities, particularly its cytotoxic and genotoxic properties. This article delves into the biological activity of 5-M-STC, highlighting its effects on various cell lines, mechanisms of action, and potential implications for human health.

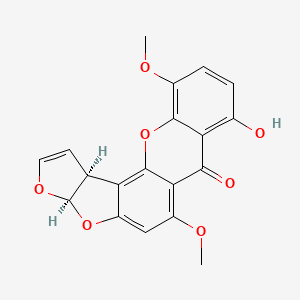

Chemical Structure and Properties

This compound is characterized by the addition of a methoxy group to the sterigmatocystin structure. This modification enhances its biological activity, making it approximately 10-fold more cytotoxic than STC in certain cell lines, such as HepG2 and A549 cells . The presence of the methoxy group increases the electron-donating capacity of the molecule, which may improve its bioavailability and interaction with cellular components.

Cytotoxic Effects

Research indicates that 5-M-STC exhibits significant cytotoxic effects across various concentrations. In a study involving HepG2 and A549 cell lines, 5-M-STC demonstrated a higher cytotoxic potential compared to STC when assessed using the MTT assay. The half maximal inhibitory concentration (IC50) values for 5-M-STC were found to be substantially lower than those for STC, indicating its potency .

| Compound | IC50 (HepG2) | IC50 (A549) |

|---|---|---|

| This compound | 3-12 µM | 50-90 µM |

| Sterigmatocystin | 50-90 µM | 3-12 µM |

Genotoxic Effects

Both 5-M-STC and STC are genotoxic, capable of inducing DNA damage in treated cells. The alkaline comet assay revealed that these mycotoxins induce both single-strand and double-strand breaks in DNA, activating checkpoint proteins such as Chk2 but not FANCD2. Notably, while 5-M-STC was less genotoxic than STC when applied individually, combinations of both toxins resulted in additive effects on DNA damage .

The mechanisms underlying the biological activity of 5-M-STC involve several pathways:

- DNA Damage Response : Exposure to 5-M-STC leads to the phosphorylation of Chk2, which plays a critical role in the cellular response to DNA damage. This activation suggests that cells may enter a state of checkpoint adaptation or apoptosis depending on the concentration and duration of exposure .

- Cell Cycle Regulation : The presence of these mycotoxins alters the expression of cyclins and cyclin-dependent kinases, impacting cell cycle progression. This disruption can lead to uncontrolled cell proliferation, contributing to carcinogenesis under prolonged exposure conditions .

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated the cytotoxicity and genotoxicity of 5-M-STC in vitro. For instance, one study showed that low concentrations of both mycotoxins led to increased lactate dehydrogenase (LDH) activity in bronchoalveolar lavage fluid from treated rats, indicating cellular damage .

- Combination Effects : Research has also focused on the effects of combined exposure to STC and 5-M-STC. Results indicated that while individual treatments were effective at inducing DNA damage, their combination did not significantly enhance this effect beyond what was observed with STC alone .

Implications for Human Health

The implications of these findings are significant given the potential exposure to mycotoxins like 5-M-STC through contaminated food sources or environmental factors. Understanding the biological activity of this compound is crucial for assessing risks associated with exposure and for developing strategies for mitigation.

Propriétés

IUPAC Name |

(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRUNWFPOWIBDY-WPCRTTGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018081 | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22897-08-1 | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22897-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022897081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYSTERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW57FXA2G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.